molecular formula C8H6IN B042482 2-iodo-1H-indole CAS No. 26340-49-8

2-iodo-1H-indole

Cat. No.: B042482
CAS No.: 26340-49-8
M. Wt: 243.04 g/mol
InChI Key: ZPIHHIRJUPXETJ-UHFFFAOYSA-N
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Description

2-iodo-1H-indole is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 2-Substituted Indoles : 2-iodo-1H-indole is used in synthesizing 2-substituted indoles, which are valuable in high yields and tolerate functionalities like halides, nitro, and cyano groups. This method is crucial in the field of organic synthesis (Sanz, Guilarte, & Castroviejo, 2008).

  • Formation of Bioactive Compounds : It is instrumental in forming 5H-pyrazino[2,3-b]indoles, a type of bioactive compound, from 2-iodo-3-nitro-1-(phenylsulfonyl)indole (Mannes, Onyango, & Gribble, 2016).

  • C-C and C-N Bonds Formation : The compound aids in iodine-promoted regioselective C-C and C-N bonds formation, leading to various bioactive 2,3'-biindoles and 4-(1H-indol-2-yl)morpholine derivatives (Li, Ji, Wang, Ali, & Liang, 2011).

  • Synthesis of Pyrroloindoles : It facilitates copper-catalyzed cyclization of 2-iodo-tryptophan derivatives to yield polysubstituted, enantioenriched tetrahydropyrrolo[2,3-b]indoles, key molecules in biologically active alkaloids (Coste et al., 2008).

  • Synthesis of Indolo[2,1-a]isoquinolines : It is used in the copper-catalyzed C-C coupling and cyclization with 1,3-diketones to produce indolo[2,1-a]isoquinolines (Lee, Dao, Kim, & Cho, 2018).

  • Direct C-2 Arylation of Indoles : The room-temperature direct C-2 arylation of indoles with iodoarenes using this compound leads to the synthesis of novel compounds in excellent yields (Lebrasseur & Larrosa, 2008).

  • Synthesis of Alkylated Indoles : It enables the easy synthesis of 2-alkylated indole derivatives and 2,2′-bis(indolyl)methanes, exhibiting selective recognition and sensing ability towards certain anions (Bayindir & Saracoglu, 2016).

  • Potential in Anticancer Research : Indole derivatives, synthesized using this compound, have potential as anticancer agents and may play a role in designing anti-SARS CoV-2 therapy (Gobinath et al., 2021).

  • Synthesis of Polysubstituted Indole-2-carbonitriles : Cross-coupling reactions of this compound can prepare these compounds, which are important in various applications (Hrizi et al., 2021).

Properties

IUPAC Name

2-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIHHIRJUPXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456264
Record name 2-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26340-49-8
Record name 2-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-iodoindole is prepared according to the following procedure: n-butyllithium (4.2 mL, 2.5 M in solution in hexane) is added, dropwise, to a solution of indole (1.17 g, 10 mmol) in 20 mL of anhydrous THF at −70° C. The resulting suspension is left under stiffing at this temperature for 30 minutes then gaseous CO2 is bubbled through for 10 minutes. The solution which has become clear is then left under stirring for 10 minutes. The solvent and the excess CO2 are evaporated off under vacuum then the resulting solid residue is put into solution in 20 mL of anhydrous THF and cooled down to −70° C. t-butyllithium (6.2 mL; 1.7 M in solution in pentane) is then added dropwise then the resulting solution is left under stirring for 1 hour. 1,2-diiodoethane (2.82 g; 10 mmol) is then added. The reaction mixture is left at −78° C. for 1 hour then treated with 1 mL of water. The resulting solution is left to return to ambient temperature then it is treated with a saturated aqueous solution of NH4Cl. It is extracted with ether. The organic phase obtained is washed with a saturated aqueous solution of NaCl, dried over anhydrous MgSO4 and evaporated under vacuum. The solid residue obtained is purified by flash chromatography on silica gel (hexane/ether, 4/1) producing 2-iodoindole (2.19 g; 9 mmol) with a yield of 90%. The physical and spectral data are described in the article.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions have been explored using 2-iodo-1H-indole as a starting material for the synthesis of complex molecules?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing indole-containing natural products and pharmaceutical compounds. The provided research highlights its use in palladium-catalyzed reactions [] and nickel/photoredox-catalyzed reactions [].

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